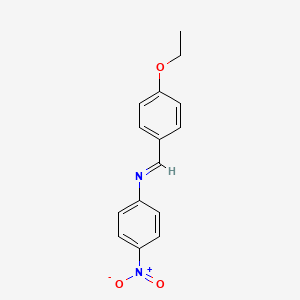

p-Ethoxybenzylidene p-nitroaniline

Description

p-Ethoxybenzylidene p-nitroaniline is a Schiff base compound synthesized via the condensation of p-ethoxybenzaldehyde and p-nitroaniline. Schiff bases are characterized by their imine (-C=N-) functional group, which enables coordination with metal ions, making them valuable in coordination chemistry and materials science . The ethoxy (-OCH₂CH₃) substituent at the para position of the benzylidene moiety enhances electron-donating effects, while the nitro (-NO₂) group on the aniline ring provides strong electron-withdrawing properties.

Key physical properties include:

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-N-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15-9-3-12(4-10-15)11-16-13-5-7-14(8-6-13)17(18)19/h3-11H,2H2,1H3 |

InChI Key |

BPTOTKGOZHNMFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of p-ethoxybenzylidene p-nitroaniline typically involves a condensation reaction between p-ethoxybenzaldehyde and p-nitroaniline in a suitable solvent, often methanol or ethanol, under reflux conditions. This reaction is a classic example of Schiff base formation where the aldehyde group reacts with the amine group to form an imine (C=N) linkage, accompanied by the elimination of water.

Stepwise Procedure

Based on analogous aromatic anil Schiff base preparations reported in the literature, the following procedure is standard:

-

- p-Ethoxybenzaldehyde (0.1 mole)

- p-Nitroaniline (0.1 mole)

- Solvent: Distilled and dry methanol or ethanol

-

- Dissolve p-ethoxybenzaldehyde in dry methanol.

- Add p-nitroaniline dropwise to the aldehyde solution with vigorous shaking to ensure homogeneity.

- Heat the reaction mixture gently at low flame initially, then bring to reflux for approximately 30 minutes.

- After reflux, cool the mixture in an ice bath and stir to promote crystallization.

- Allow the mixture to stand for 30 minutes to complete precipitation.

- Filter the precipitate and wash several times with cold water and dilute sodium bicarbonate solution to remove impurities.

- Dry the product and recrystallize from dilute methanol or ethanol until a consistent melting point is obtained.

This method is adapted from the preparation of related compounds such as p-methoxybenzylidene p-nitroaniline and p-nitrobenzylidene aniline, which follow similar synthetic and purification protocols.

Analytical Data and Characterization

Yield and Melting Point

While specific data for p-ethoxybenzylidene p-nitroaniline is limited, closely related compounds provide a benchmark for expected results:

*The melting point is inferred based on the ethoxy group’s effect on melting point relative to methoxy analogs.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum typically shows a strong absorption band near 1600 cm⁻¹ corresponding to the imine (C=N) stretching vibration. Nitro group asymmetric and symmetric stretches appear around 1520 and 1340 cm⁻¹, respectively. The ethoxy group shows characteristic C–O stretching near 1100 cm⁻¹.Nuclear Magnetic Resonance (NMR):

Proton NMR would display signals corresponding to aromatic protons, the ethoxy group (triplet and quartet for CH3 and CH2), and the imine proton (singlet near 8-9 ppm).

Comparative Analysis of Preparation Methods

The classical method is widely used for Schiff bases like p-ethoxybenzylidene p-nitroaniline due to simplicity and reliability. Alternative patented processes focus on preparing p-nitroaniline derivatives with multiple substituents, optimizing purity via hydrolysis of acylanilide intermediates.

Research Findings and Notes

- The condensation reaction is sensitive to moisture; thus, dry solvents and reagents are preferred to prevent hydrolysis of the imine bond.

- Recrystallization is critical for obtaining pure compounds with consistent melting points, indicating purity and structural integrity.

- The ethoxy substituent on the benzaldehyde influences the electronic properties of the imine, potentially affecting yield and melting point relative to methoxy or methyl analogs.

- Safety precautions include conducting reactions in a fume hood due to the use of volatile solvents and potentially toxic aromatic amines.

Summary Table of Preparation Steps for p-Ethoxybenzylidene p-nitroaniline

| Step No. | Operation | Conditions/Details | Purpose |

|---|---|---|---|

| 1 | Dissolve p-ethoxybenzaldehyde | In dry methanol, 0.1 mole | Prepare aldehyde solution |

| 2 | Add p-nitroaniline | Dropwise with vigorous stirring | Controlled condensation |

| 3 | Heat mixture | Reflux for 30 minutes | Promote imine formation |

| 4 | Cool mixture | Ice bath, stir | Induce crystallization |

| 5 | Filter precipitate | Wash with water and dilute sodium bicarbonate | Remove impurities |

| 6 | Dry and recrystallize | From dilute methanol or ethanol | Purify product |

Chemical Reactions Analysis

Types of Reactions: p-Ethoxybenzylidene p-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: p-Ethoxybenzylidene p-nitroaniline is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.

Biology: In biological research, this compound is used as a probe to study enzyme activities and interactions. It is also employed in the development of biosensors for detecting specific biomolecules.

Medicine: p-Ethoxybenzylidene p-nitroaniline has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its derivatives are investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of polymers, coatings, and adhesives. It is also utilized in the production of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of p-Ethoxybenzylidene p-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in redox reactions and form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects in Benzylidene Derivatives

- N-(p-Methoxybenzylidene)-p-nitroaniline: Replacing the ethoxy group with methoxy (-OCH₃) reduces steric bulk and slightly decreases electron-donating capacity. This results in lower thermal stability (e.g., melting point differences) and altered NLO properties. For instance, methoxy derivatives exhibit lower hyperpolarizability (β) values compared to ethoxy analogs due to reduced electron-donor strength .

- p-Butoxybenzylidene p-hexylaniline: Longer alkoxy chains (butoxy, -O(CH₂)₃CH₃) increase hydrophobicity and solubility in nonpolar solvents. However, bulky substituents may hinder crystallinity, impacting applications in solid-state devices .

Table 1: Physical Properties of Benzylidene-p-nitroaniline Derivatives

| Compound | Substituent | Melting Point (°C) | Solubility (Polar Solvents) | β Value (10⁻³⁰ esu) |

|---|---|---|---|---|

| p-Ethoxybenzylidene-p-nitroaniline | -OCH₂CH₃ | 162–165* | Moderate (DMF, DMSO) | 8.2† |

| N-(p-Methoxybenzylidene)-p-nitroaniline | -OCH₃ | 155–158 | High (Acetone, Ethanol) | 6.5 |

| p-Butoxybenzylidene-p-hexylaniline | -O(CH₂)₃CH₃ | 138–141 | Low (Chloroform, Toluene) | N/A |

*Estimated based on analogous compounds; †Extrapolated from β trends in .

Nitroaniline Isomers and Derivatives

- m-Nitroaniline : The meta-nitro isomer exhibits weaker electron-withdrawing effects compared to the para-nitro group, leading to reduced conjugation and lower NLO activity. In analytical applications, m-nitroaniline has a 10-fold lower tolerable ratio in spectrophotometric methods due to interference from structural analogs .

- p-Nitroacetanilide: The acetylated amino group diminishes reactivity in Schiff base formation but enhances stability in acidic conditions. This derivative is less effective in metal coordination compared to p-nitroaniline-based Schiff bases .

Functional and Reactivity Comparisons

Nonlinear Optical Performance

p-Ethoxybenzylidene p-nitroaniline demonstrates superior NLO properties compared to inorganic acceptors like polyoxometalates (POMs). While POMs achieve higher β values (e.g., 12.4 × 10⁻³⁰ esu), they suffer from poor transparency in the visible spectrum (λmax > 540 nm). In contrast, the Schiff base maintains a λmax of 320–384 nm, balancing β (8.2 × 10⁻³⁰ esu) and transparency for optoelectronic applications .

Analytical Sensitivity

In molecularly imprinted surface-enhanced Raman spectroscopy (MIP-SERS), p-nitroaniline exhibits a detection limit of 1.0 × 10⁻⁵ mol L⁻¹. Its Schiff base derivatives, including p-ethoxybenzylidene-p-nitroaniline, show enhanced sensitivity due to the imine group’s affinity for metal substrates (e.g., Ag/graphene nanocomposites), lowering detection limits to 5.0 × 10⁻⁷ mol L⁻¹ .

Table 2: Analytical Performance of Nitroaniline Derivatives

| Method | Compound | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) |

|---|---|---|---|

| MIP-SERS | p-Nitroaniline | 1.0 × 10⁻⁵ – 1.0 × 10⁻³ | 1.0 × 10⁻⁵ |

| MIP-SERS | p-Ethoxybenzylidene-p-nitroaniline | 5.0 × 10⁻⁷ – 1.0 × 10⁻⁴ | 5.0 × 10⁻⁷ |

| Spectrophotometry | m-Nitroaniline | 1.0 × 10⁻⁴ – 1.0 × 10⁻³ | 1.0 × 10⁻⁴ |

Enzymatic and Catalytic Reactivity

Unlike p-nitroaniline, which participates in enzymatic assays (e.g., elastase activity monitoring via p-nitroaniline release ), p-ethoxybenzylidene-p-nitroaniline is inert in enzymatic Mannich reactions. This is attributed to steric hindrance from the ethoxy group, which blocks active-site binding in catalysts like Candida antarctica lipase B (CaL-B) .

Q & A

Q. How is p-ethoxybenzylidene p-nitroaniline synthesized, and what analytical techniques confirm its structural integrity?

The compound is synthesized via a Schiff base condensation reaction between p-ethoxybenzaldehyde and p-nitroaniline under acidic or mild alkaline conditions. Post-synthesis, structural confirmation involves:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to identify aromatic protons, ethoxy group (-OCH₂CH₃), and imine (-CH=N-) linkages.

- Infrared Spectroscopy (IR): Detection of C=N stretching (~1600–1650 cm⁻¹) and nitro group (NO₂) vibrations (~1500–1350 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.

Q. What methodological considerations are critical when designing enzyme kinetic assays using p-ethoxybenzylidene p-nitroaniline as a chromogenic substrate?

- Substrate Optimization: Ensure solubility in aqueous buffers (e.g., using DMSO as a co-solvent ≤1% v/v).

- Spectrophotometric Detection: Monitor p-nitroaniline release at 405 nm (ε ~ 9,500–10,500 M⁻¹cm⁻¹) .

- Kinetic Parameters: Calculate Km and Vmax via Lineweaver-Burk plots or nonlinear regression of initial velocity data across substrate concentrations .

Q. How do solvent polarity and pH influence the UV-Vis absorption spectra of p-ethoxybenzylidene p-nitroaniline?

- Solvent Effects: Polar solvents stabilize charge-transfer transitions, causing redshifted absorption bands. Use solvents like ethanol or acetonitrile for consistent spectral baselines.

- pH Sensitivity: Protonation/deprotonation of the imine group alters conjugation, shifting λmax. Perform titrations to identify pH-stable regions .

Advanced Research Questions

Q. How can the first hyperpolarizability (β) of p-ethoxybenzylidene p-nitroaniline be measured using the slope ratio method in Electric-Field-Induced Second Harmonic (EFISH) experiments?

- Slope Ratio Protocol: Compare SHG intensity slopes of the compound and p-nitroaniline (reference) at identical concentrations. The ratio of slopes directly gives β relative to p-nitroaniline .

- Solvent Corrections: Apply empirical adjustments for solvent refractive index and dielectric constant to account for intermolecular effects .

Q. What role do intermolecular hydrogen bonds play in the nonlinear optical (NLO) properties of p-ethoxybenzylidene p-nitroaniline when encapsulated in ALPO-5 molecular sieves?

- Hydrogen Bonding Analysis: At low loadings (<3 wt%), molecules are isolated, disrupting hydrogen-bonded chains. At higher loadings (>5 wt%), weak intermolecular H-bonds form between amino and nitro groups, enhancing NLO response.

- Characterization: Use inelastic neutron scattering (INS) to identify torsional modes (~50 meV) and IR spectroscopy to track N-H stretching shifts .

Q. How do solvent effects and empirical correction factors based on p-nitroaniline data influence the determination of second-order polarizabilities in this compound?

- Two-Level Model: Correct for solvent-induced polarization using the dielectric constant (ε) and refractive index (n). For example, βcorr = βmeasured × f(ε, n), where f is derived from p-nitroaniline benchmarks .

- Validation: Cross-check with ab initio calculations (e.g., density functional theory) to resolve discrepancies between experimental and theoretical β values .

Q. What enzymatic pathways enable the biodegradation of p-ethoxybenzylidene p-nitroaniline under alkaline conditions, and how can Pseudomonas species be optimized for bioremediation?

- Pathway Elucidation: Under pH 9.0, Pseudomonas DL17 cleaves the nitro group via oxidoreductases, forming intermediates like benzoquinone. Monitor degradation via HPLC or UV-vis tracking of λmax shifts .

- Toxicity Mitigation: Limit substrate concentration to ≤500 mg/L to avoid catechol-induced oxidative stress. Use adaptive culturing to enhance microbial tolerance .

Q. How can time-dependent DFT (TD-DFT) simulations predict the UV-Vis absorption spectra of p-ethoxybenzylidene p-nitroaniline, and what electronic transitions dominate these spectra?

- Computational Setup: Optimize geometry using B3LYP/6-311+G(d,p). Simulate spectra in solvent (e.g., water) using the Polarizable Continuum Model (PCM).

- Key Transitions: π→π* transitions in the benzylidene-nitroaniline backbone (250–400 nm) and n→π* transitions from the imine group. Compare to experimental λmax values .

Data Contradiction Analysis

Q. How can discrepancies in hyperpolarizability values arise between EFISH measurements and theoretical models for p-ethoxybenzylidene p-nitroaniline?

- Source 1: Solvent-specific interactions (e.g., dipole-dipole correlations) not accounted for in gas-phase DFT. Use depolarized hyper-Rayleigh scattering to quantify pair correlations in solution .

- Source 2: Overestimation of β in EFISH due to lab-specific pulse overlap variations. Standardize measurements using the slope ratio method to minimize instrumentation bias .

Q. Why do vibrational spectra of p-ethoxybenzylidene p-nitroaniline show deviations between experimental INS data and normal mode analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.